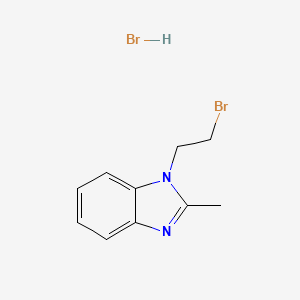

1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide

Overview

Description

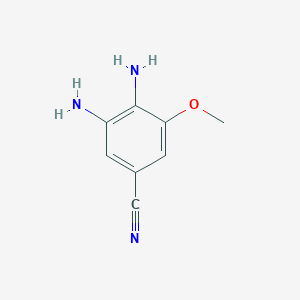

The compound “1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzodiazole core, with a 2-bromoethyl group and a methyl group attached at the 1-position of the benzodiazole .Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromoethyl group, for instance, might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a brominated organic compound, it’s likely to be relatively heavy and could potentially have significant polar character due to the bromine atoms .Scientific Research Applications

1. Synthesis and Derivative Formation

Brominated benzothiadiazoles, including compounds similar to 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide, have been a focal point in synthetic chemistry. For instance, the bromination of 2,1,3-benzothiadiazoles has been developed as a general method to synthesize brominated derivatives which are otherwise difficult to access. The process involves bromination at elevated temperatures in hydrobromic acid, enabling selective substitution reactions (Pilgram, Zupan, & Skiles, 1970). Moreover, the reactivity of benzothiazole with benzyl bromide under solventless conditions illustrates the formation of stable salts like N-benzylbenzothiazolium bromide, serving as precursors for heterocyclic carbene complexes. These complexes show potential in catalytic activities, such as Mizoroki−Heck coupling reactions (Yen, Koh, Hahn, Huynh, & Hor, 2006).

2. Application in pH Sensing

A derivative of benzothiazole, specifically 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide (BTABr), was synthesized and characterized as a fluorescent and colorimetric pH probe. This molecule exhibits significant solubility in water and can reversibly monitor acidic and alkaline solutions, changing in color and fluorescence around neutral pH. Such properties indicate its potential application as a real-time pH sensor, possibly for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

3. Pharmaceutical and Biological Activity Studies

While the direct mention of 1-(2-bromoethyl)-2-methyl-1H-1,3-benzodiazole hydrobromide in biological activity studies was not found, structurally similar compounds have been studied for various biological activities. For example, derivatives of 1H-benzotriazole and 1H-benzimidazole were synthesized and evaluated for their inhibitory activities against enzymes from Flaviviridae, including hepatitis C virus. This study highlights the potential of brominated and alkylated derivatives in antiviral therapy (Bretner et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-bromoethyl)-2-methylbenzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.BrH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKNWCCWJJITSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)

![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)

![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)